molecular formula C9H8N2O2S B2987805 [2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetic acid CAS No. 383142-84-5

[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetic acid

Cat. No.: B2987805
CAS No.: 383142-84-5
M. Wt: 208.24
InChI Key: MMPMGAAYJDEKAT-UHFFFAOYSA-N
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Description

[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetic acid is an organic compound that features both pyrrole and thiazole rings

Mechanism of Action

Target of Action

Similar compounds such as imidazole derivatives have been reported to interact with a broad range of biological targets . These targets include various enzymes and receptors involved in critical biological processes such as inflammation, tumor growth, diabetes, allergies, fever, viral infections, and more .

Mode of Action

It’s worth noting that compounds with similar structures, such as imidazole derivatives, have been reported to interact with their targets in various ways, leading to changes in biological processes .

Biochemical Pathways

It’s known that similar compounds, such as imidazole derivatives, can affect a wide range of biochemical pathways . These pathways are often related to the biological activities mentioned earlier, such as anti-inflammatory, antitumor, antidiabetic, and more .

Pharmacokinetics

It’s worth noting that similar compounds, such as imidazole derivatives, are known to be highly soluble in water and other polar solvents , which could potentially influence their bioavailability.

Result of Action

Similar compounds, such as imidazole derivatives, have been reported to exhibit a wide range of biological activities . These activities can result in various molecular and cellular effects, depending on the specific targets and pathways involved.

Action Environment

It’s worth noting that the action of similar compounds, such as imidazole derivatives, can be influenced by various factors, including the ph of the environment, the presence of other compounds, and more .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetic acid typically involves the formation of the pyrrole and thiazole rings followed by their coupling. One common method involves the reaction of a pyrrole derivative with a thiazole precursor under specific conditions that promote the formation of the desired product. For example, the reaction might be facilitated by a coupling agent such as 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate in the presence of a base like N,N-diisopropylethylamine .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of catalysts and automated systems can further enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyrrole or thiazole rings are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound can be utilized in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-formyl-5-(methoxymethyl)-1H-pyrrol-1-yl]acetic acid
  • 4-[2-formyl-5-(methoxymethyl)-1H-pyrrol-1-yl]butanoic acid
  • 4-[2-formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl]butanoic acid

Uniqueness

What sets [2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetic acid apart from similar compounds is its unique combination of pyrrole and thiazole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with various molecular targets, making it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

2-(2-pyrrol-1-yl-1,3-thiazol-4-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2S/c12-8(13)5-7-6-14-9(10-7)11-3-1-2-4-11/h1-4,6H,5H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMPMGAAYJDEKAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=NC(=CS2)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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